molecular formula C22H27NO5Si B13338060 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-((trimethylsilyl)oxy)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-((trimethylsilyl)oxy)propanoic acid

Cat. No.: B13338060
M. Wt: 413.5 g/mol
InChI Key: RMXRYWOUZIUCDX-FQEVSTJZSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-((trimethylsilyl)oxy)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a trimethylsilyl (TMS) group, and a propanoic acid backbone. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-((trimethylsilyl)oxy)propanoic acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as triethylamine.

    TMS Protection: The hydroxyl group is protected using the trimethylsilyl (TMS) group. This is done by reacting the hydroxyl compound with trimethylsilyl chloride in the presence of a base like imidazole.

    Coupling Reaction: The protected amino and hydroxyl groups are then coupled with the propanoic acid backbone using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-((trimethylsilyl)oxy)propanoic acid undergoes several types of chemical reactions:

    Deprotection Reactions: The Fmoc and TMS groups can be removed under specific conditions. Fmoc deprotection is typically achieved using a base such as piperidine, while TMS deprotection is done using an acid like hydrochloric acid.

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the Fmoc or TMS groups are replaced by other functional groups.

Common Reagents and Conditions

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    TMS Deprotection: Hydrochloric acid in methanol.

    Coupling Reagents: DCC or DIC in dichloromethane (DCM).

Major Products Formed

    Fmoc Deprotection: The major product is the free amino compound.

    TMS Deprotection: The major product is the free hydroxyl compound.

Scientific Research Applications

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-((trimethylsilyl)oxy)propanoic acid has several applications in scientific research:

    Peptide Synthesis: It is used as a building block in the synthesis of peptides, where it protects amino groups during the coupling reactions.

    Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.

    Biological Studies: It is used in the study of protein-protein interactions and enzyme mechanisms.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-((trimethylsilyl)oxy)propanoic acid involves the protection of functional groups during chemical reactions. The Fmoc group protects the amino group from unwanted reactions, while the TMS group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of complex molecules.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methoxy-5-oxopentanoic acid
  • 6-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-1-naphthoic acid
  • 16-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)hexadecanoic acid

Uniqueness

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-((trimethylsilyl)oxy)propanoic acid is unique due to its combination of Fmoc and TMS protecting groups, which provide dual protection for both amino and hydroxyl groups. This makes it particularly useful in the synthesis of complex peptides and other organic molecules.

Properties

Molecular Formula

C22H27NO5Si

Molecular Weight

413.5 g/mol

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-trimethylsilyloxypropanoic acid

InChI

InChI=1S/C22H27NO5Si/c1-23(20(21(24)25)14-28-29(2,3)4)22(26)27-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,13-14H2,1-4H3,(H,24,25)/t20-/m0/s1

InChI Key

RMXRYWOUZIUCDX-FQEVSTJZSA-N

Isomeric SMILES

CN([C@@H](CO[Si](C)(C)C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C(CO[Si](C)(C)C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

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